molecular formula C3H8O B13772174 1-Propan-1,1,2,2-d4-ol(9CI)

1-Propan-1,1,2,2-d4-ol(9CI)

Katalognummer: B13772174
Molekulargewicht: 64.12 g/mol
InChI-Schlüssel: BDERNNFJNOPAEC-RRVWJQJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propan-1,1,2,2-d4-ol(9CI) is a deuterated form of 1-propanol, where four hydrogen atoms are replaced by deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry. The compound is often used as a tracer in metabolic studies and as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Propan-1,1,2,2-d4-ol(9CI) can be synthesized through the deuteration of 1-propanol. This process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of 1-Propan-1,1,2,2-d4-ol(9CI) follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the deuterated product. The process is optimized to minimize the loss of deuterium and to ensure the efficient recovery of the catalyst.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Propan-1,1,2,2-d4-ol(9CI) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated propionic acid.

    Reduction: It can be reduced to form deuterated propane.

    Substitution: It can undergo nucleophilic substitution reactions to form various deuterated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are used under basic conditions.

Major Products:

    Oxidation: Deuterated propionic acid.

    Reduction: Deuterated propane.

    Substitution: Various deuterated alkyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Propan-1,1,2,2-d4-ol(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a solvent in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed as a tracer in metabolic studies to track biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-Propan-1,1,2,2-d4-ol(9CI) is primarily related to its role as a deuterated solvent or tracer. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the detailed analysis of molecular structures. In metabolic studies, the deuterium atoms act as markers, allowing researchers to trace the metabolic pathways and understand the biochemical transformations.

Vergleich Mit ähnlichen Verbindungen

    1-Propanol: The non-deuterated form of the compound.

    2-Propanol: An isomer of 1-propanol with different physical and chemical properties.

    Deuterated Methanol: Another deuterated alcohol used in similar applications.

Uniqueness: 1-Propan-1,1,2,2-d4-ol(9CI) is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the resolution and sensitivity of analytical techniques, making it a valuable tool in scientific research.

Eigenschaften

Molekularformel

C3H8O

Molekulargewicht

64.12 g/mol

IUPAC-Name

1,1,2,2-tetradeuteriopropan-1-ol

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i2D2,3D2

InChI-Schlüssel

BDERNNFJNOPAEC-RRVWJQJTSA-N

Isomerische SMILES

[2H]C([2H])(C)C([2H])([2H])O

Kanonische SMILES

CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.